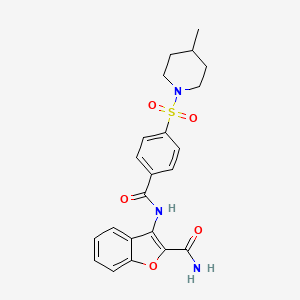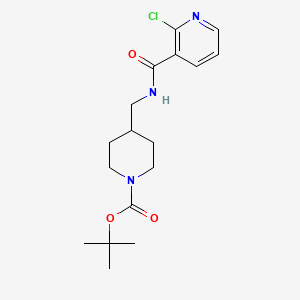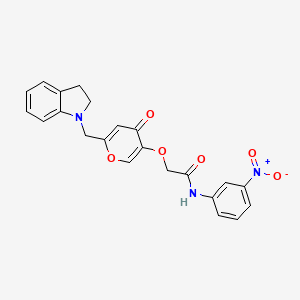
3-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MBX-2982 and has been studied for its therapeutic potential in treating type 2 diabetes.
Mechanism of Action
MBX-2982 works by binding to and activating the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of this receptor leads to increased insulin secretion and improved glucose tolerance. MBX-2982 also has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which further enhances glucose-dependent insulin secretion.
Biochemical and Physiological Effects:
Preclinical studies have shown that MBX-2982 can improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels in animal models of type 2 diabetes. Additionally, MBX-2982 has been shown to improve lipid metabolism and reduce body weight in these models.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBX-2982 is its specificity for the GPR119 receptor, which reduces the risk of off-target effects. However, one limitation of MBX-2982 is its relatively short half-life, which may limit its therapeutic potential in humans.
Future Directions
Future research on MBX-2982 could focus on developing more stable analogs with longer half-lives and improved pharmacokinetic properties. Additionally, studies could investigate the potential of MBX-2982 in combination with other diabetes medications to enhance its therapeutic effects. Finally, further research could explore the potential of MBX-2982 in other metabolic disorders, such as obesity and dyslipidemia.
Synthesis Methods
The synthesis of MBX-2982 involves several steps, starting with the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)toluene. This compound is then reacted with 4-bromobenzoyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)-4'-bromobenzophenone. The final step involves the reaction of this compound with 2-(2-benzofuranylcarbonyl)aniline to form MBX-2982.
Scientific Research Applications
MBX-2982 has been extensively studied for its potential therapeutic applications in treating type 2 diabetes. It works by targeting the G-protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, MBX-2982 has been shown to increase insulin secretion and improve glucose tolerance in preclinical studies.
properties
IUPAC Name |
3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-10-12-25(13-11-14)31(28,29)16-8-6-15(7-9-16)22(27)24-19-17-4-2-3-5-18(17)30-20(19)21(23)26/h2-9,14H,10-13H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJABEUFRDRJQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one dihydrochloride](/img/structure/B2902312.png)



![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)
![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)



![3-Methoxy-N-methyl-N-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2902326.png)
![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)
